6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one
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Overview
Description
6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an aminomethyl group at the 6-position and a propyl group at the 3-position, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with propyl bromide to form 2-propylaminophenol, which is then cyclized with formaldehyde and formic acid to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine derivative.
Scientific Research Applications
6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6-Aminobenzoxazole: Lacks the propyl group, making it less hydrophobic.
3-Propylbenzoxazole: Lacks the aminomethyl group, affecting its reactivity and biological activity.
2-Substituted Benzoxazoles: Various derivatives with different substituents at the 2-position, each with unique properties and applications.
Uniqueness
6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one is unique due to the presence of both the aminomethyl and propyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential as a bioactive compound.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(aminomethyl)-3-propyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-5-13-9-4-3-8(7-12)6-10(9)15-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
InChI Key |
BUUVSXBNWHABRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)CN)OC1=O |
Origin of Product |
United States |
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